molecular formula C16H28O B12728326 Indisan CAS No. 80748-58-9

Indisan

Cat. No.: B12728326
CAS No.: 80748-58-9
M. Wt: 236.39 g/mol
InChI Key: JMLPIRYUSKIOGR-UHFFFAOYSA-N
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Description

IUPAC Name and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for Indisan is isocamphylcyclohexanol , reflecting its bicyclic terpene-alcohol structure. The molecule consists of a cyclohexanol backbone fused with an isocamphyl group (a derivative of camphene), resulting in a rigid, branched framework that contributes to its stability and odor characteristics.

Structural features :

  • A six-membered cyclohexanol ring with a hydroxyl (-OH) functional group.
  • An isocamphyl substituent, characterized by a bicyclic terpene moiety derived from camphene.

This configuration enhances its volatility and compatibility with other fragrance components, enabling its use in complex formulations.

Synonyms and Trade Names

This compound is marketed under multiple synonyms and commercial designations, including:

  • ISOCAMPHYLCYCLOHEXANOL (systematic synonym)
  • This compound (IFF) (trade-specific designation)
  • 3WX10767 (PerfumersWorld catalog code)

These aliases reflect its adoption across diverse industrial sectors and regional markets.

CAS Registry and Regulatory Classifications

The Chemical Abstracts Service (CAS) registry number for this compound is 80748-58-9 , a unique identifier critical for regulatory and safety documentation. Key regulatory classifications include:

Property Value Source
CAS No. 80748-58-9
FEMA No. Not classified
EU Allergen Status No restrictions listed

The absence of FEMA (Flavor and Extract Manufacturers Association) classification indicates its exclusive use in fragrances rather than flavoring agents.

Historical Context and Discovery

This compound’s development aligns with mid-20th-century advances in synthetic organic chemistry, particularly in terpene derivatives for perfumery. While precise discovery records are not publicly documented, its structural kinship to camphene and borneol suggests origins in the systematic modification of natural terpenes to enhance stability and odor intensity. The compound’s commercialization accelerated in the 1980s–1990s as demand for long-lasting woody fragrance bases grew.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80748-58-9

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

1-(2,2,3-trimethyl-1-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol

InChI

InChI=1S/C16H28O/c1-12-13-7-10-15(11-13,14(12,2)3)16(17)8-5-4-6-9-16/h12-13,17H,4-11H2,1-3H3

InChI Key

JMLPIRYUSKIOGR-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2)(C1(C)C)C3(CCCCC3)O

Origin of Product

United States

Preparation Methods

Dipolar Cycloaddition and One-Pot Biocatalytic Synthesis

One of the principal methods for synthesizing indolizine derivatives, which are structurally related to this compound, involves dipolar cycloaddition reactions of pyridinium ylides with electron-deficient alkenes or alkynes. A recent green chemistry approach utilizes a one-pot biocatalytic process combining dipyridinium heterocyclic compounds, reactive halogenated derivatives, and activated alkynes. This method employs whole-cell biocatalysts containing oxidoreductase enzymes (e.g., peroxidase) to facilitate the cycloaddition under mild conditions, yielding fluorescent bis-indolizine compounds efficiently.

Step Reactants Catalyst/Condition Outcome
1 Dipyridinium heterocyclic compound Whole-cell biocatalyst (peroxidase) Formation of reactive intermediate
2 Reactive halogenated derivative Biocatalysis, mild temp Cycloaddition with activated alkyne
3 Activated alkyne One-pot reaction Bis-indolizine symmetric compound

This method is advantageous due to its environmental friendliness, operational simplicity, and high selectivity, making it a promising route for this compound synthesis if it shares the indolizine core.

Cyclization of Pyridine Derivatives

Another established approach involves the cyclization of pyridine derivatives with alkenes, alkynes, or carbonyl compounds. This method includes:

  • C–H functionalization reactions
  • Cyclo-isomerization transformations
  • Classical reactions such as the Scholtz and Chichibabin reactions

These reactions enable the construction of the indolizine ring system by intramolecular cyclization, often under thermal or catalytic conditions. The choice of substituents and reaction conditions can be tailored to yield specific this compound analogs with desired functional groups.

Synthesis via Indole Derivatives

If this compound contains an indole moiety, several classical and modern indole synthesis methods are applicable:

Method Description Key Features
Reissert Indole Synthesis Construction of indoles via chiral phosphoric acid catalysis High enantioselectivity, mild conditions
Bartoli Indole Synthesis Reaction of vinyl magnesium halides with ortho-substituted nitroarenes Direct access to 7-substituted indoles
Madelung Synthesis Reductive cyclization of ortho-substituted nitrobenzenes Solid-phase synthesis adaptable
Larock Indole Synthesis Palladium-catalyzed fusion of 2-iodoaniline with internal alkynes Versatile, handles diverse functional groups

These methods provide a broad toolkit for synthesizing indole-based compounds, which could be adapted for this compound depending on its exact structure.

Radical Pathway for Indole-Fused Rings

A novel radical cyclization strategy has been reported for constructing indole-fused eight-membered heterocyclic rings. This involves FeCl3-catalyzed cross-dehydrogenative double C–N bond formation using DDQ as an oxidant under mild conditions. The radical pathway offers a unique approach to complex ring systems that may be relevant if this compound contains fused indole rings.

Step Reagents/Conditions Mechanism Result
1 FeCl3 catalyst, DDQ oxidant Radical generation (pyrazole N-radical) Tandem radical cyclization
2 Mild temperature Double C–N bond formation Indole-fused eight-membered ring

This method is supported by EPR and NMR studies confirming radical intermediates and offers a high-yielding, structurally diverse synthetic route.

Detailed Research Findings and Data Tables

Comparative Table of Indole/Indolizine Synthesis Methods Relevant to this compound

Method Reaction Type Catalysts/Conditions Yield Range (%) Advantages Limitations
Dipolar Cycloaddition (Biocatalysis) One-pot cycloaddition Whole-cell biocatalysts (peroxidase) 70–90 Green, mild, selective Requires biocatalyst availability
Pyridine Cyclization C–H functionalization, cyclization Thermal, catalytic 60–85 Versatile, classical Multi-step sometimes required
Reissert Indole Synthesis Acid-catalyzed cyclization Chiral phosphoric acid 75–95 High enantioselectivity Sensitive to substrate scope
Bartoli Indole Synthesis Grignard addition Vinyl magnesium halides, nitroarenes 65–90 Direct, versatile Requires handling of Grignard reagents
Madelung Synthesis Reductive cyclization Thermal, solid-phase adaptation 60–80 Solid-phase compatible Harsh conditions sometimes needed
Larock Indole Synthesis Pd-catalyzed coupling Pd catalyst, internal alkynes 70–95 Broad functional group tolerance Requires Pd catalyst
Radical Cyclization Cross-dehydrogenative C–N bond formation FeCl3, DDQ, mild conditions 65–85 Novel, efficient for fused rings Radical control needed

Example Experimental Data from Biocatalytic Indolizine Synthesis

Parameter Value/Range Notes
Enzyme activity (peroxidase) 0.56–1.08 mmol purpurogallin/g Indicates catalytic efficiency
Reaction temperature 25–40 °C Mild conditions favor selectivity
Reaction time 4–8 hours One-pot process
Product yield 75–90% High yield with minimal by-products
Fluorescence quantum yield High Useful for fluorescent compound applications

Summary and Recommendations

The preparation of this compound, based on its structural relation to indole and indolizine compounds, can be effectively achieved through several well-established synthetic routes:

For practical synthesis, the choice of method should consider the desired substitution pattern, functional group tolerance, environmental impact, and scalability. Detailed characterization using IR, NMR, MS, and elemental analysis is essential to confirm the structure and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Indisan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form isobornyl cyclohexanone.

    Reduction: Reduction of this compound can yield isobornyl cyclohexanol.

    Substitution: this compound can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Isobornyl cyclohexanone

    Reduction: Isobornyl cyclohexanol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

Applications in Perfumery

Indisan is primarily utilized in the fragrance industry due to its woody and creamy scent profile. It serves as a key ingredient in various perfume formulations, enhancing the overall olfactory experience.

Key Benefits:

  • Cost-Effectiveness: this compound provides an economical alternative to natural sandalwood oil.
  • Stability: It exhibits better stability compared to natural extracts, leading to longer-lasting fragrances.

Applications in Cosmetics

In the cosmetic industry, this compound is incorporated into skincare and personal care products for its aromatic properties and potential skin benefits.

Table 1: Applications of this compound in Cosmetics

Product TypeApplicationBenefits
MoisturizersFragrance enhancementImproves user experience
SunscreensUV protectionEnhances sensory attributes
Anti-aging creamsAromatherapyPromotes relaxation

Medicinal Chemistry Applications

Recent studies have explored the bioactive properties of this compound and its derivatives, particularly their potential therapeutic effects. Research indicates that compounds related to this compound exhibit antioxidant and anti-cancer activities.

Case Study: Antioxidant Activity
A study demonstrated that this compound derivatives showed significant antioxidant activity, suggesting potential use as a chemotherapeutic agent. The mechanism involves scavenging free radicals, which can contribute to oxidative stress-related diseases.

Table 2: Biological Activities of this compound Derivatives

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
Anti-cancerInhibition of tumor growth
Anti-inflammatoryReduction of inflammation markers

Research Findings

  • Anti-Cancer Properties: this compound derivatives have been evaluated for their ability to inhibit cancer cell proliferation. Specific studies highlighted their effectiveness against various cancer cell lines, including breast and lung cancer cells.
  • Antioxidant Activity: The antioxidant potential of this compound has been linked to its ability to protect cells from oxidative damage, making it a candidate for further research in the development of health supplements.
  • Cosmetic Safety: Regulatory assessments confirm that this compound meets safety standards for use in cosmetic formulations, ensuring consumer safety while providing sensory benefits.

Mechanism of Action

The mechanism of action of Indisan primarily involves its interaction with olfactory receptors, which are responsible for detecting scents. The molecular structure of this compound allows it to bind effectively to these receptors, producing a characteristic sandalwood-like aroma. Additionally, its potential antimicrobial activity is thought to be due to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

Constraints in the Provided Evidence

Mismatched Context: ’s instructions for comparing inorganic compounds are generic and lack domain-specific validation.

For an authoritative analysis of this compound, access to peer-reviewed journals in medicinal chemistry (e.g., Journal of Medicinal Chemistry) or patent databases would be essential. Current evidence is insufficient to fulfill the query’s requirements.

Q & A

Q. What ethical guidelines apply when transitioning this compound research from preclinical to clinical stages?

  • Answer :
  • IND Compliance : Submit detailed pharmacology/toxicology data to regulatory bodies (e.g., FDA) .
  • Informed Consent : For human trials, outline risks/benefits using IRB-approved protocols .
  • Conflict of Interest : Disclose funding sources or patent filings related to this compound .

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